molecular formula C19H15Cl2N3O4S B5208731 4-(2,4-dichlorophenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]butanamide

4-(2,4-dichlorophenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]butanamide

Cat. No. B5208731
M. Wt: 452.3 g/mol
InChI Key: IRXRUJGIHDGMFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-dichlorophenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]butanamide is a chemical compound that has been extensively studied in the field of scientific research. This compound is commonly referred to as DNTB, and it has been used in various research studies due to its unique properties. In

Mechanism of Action

The mechanism of action of DNTB is not fully understood, but it is believed to interact with proteins through covalent bonding. DNTB has been shown to bind to specific amino acid residues in proteins, such as cysteine and lysine. This binding can induce conformational changes in the protein, which can be detected using fluorescence spectroscopy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DNTB are not well understood, but it is believed to have minimal toxicity in vitro. DNTB has been shown to be stable in a wide range of pH and temperature conditions, which makes it an ideal tool for studying protein structure and function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DNTB in lab experiments is its ability to detect protein conformational changes with high sensitivity. DNTB is also relatively easy to synthesize and has minimal toxicity in vitro. However, one of the limitations of using DNTB is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental conditions.

Future Directions

There are several future directions for research on DNTB. One area of interest is the development of new methods for synthesizing DNTB that improve its solubility and stability. Another area of interest is the use of DNTB in live-cell imaging studies to investigate protein dynamics in real-time. Additionally, DNTB could be used in combination with other fluorescent probes to study protein-protein interactions and signaling pathways.

Synthesis Methods

The synthesis of DNTB involves the reaction of 4-(2,4-dichlorophenoxy)butyric acid with thionyl chloride to form 4-(2,4-dichlorophenoxy)butyryl chloride. This intermediate is then reacted with 4-(4-nitrophenyl)-1,3-thiazol-2-amine to form the final product, 4-(2,4-dichlorophenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]butanamide. The synthesis of DNTB is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

DNTB has been extensively used in scientific research due to its unique properties. This compound is commonly used as a fluorescent probe for the detection of protein conformational changes. It has also been used as a substrate for enzyme assays, and as a tool for studying protein-protein interactions. DNTB has been used to study the structure and function of various proteins, including enzymes, receptors, and transporters.

properties

IUPAC Name

4-(2,4-dichlorophenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N3O4S/c20-13-5-8-17(15(21)10-13)28-9-1-2-18(25)23-19-22-16(11-29-19)12-3-6-14(7-4-12)24(26)27/h3-8,10-11H,1-2,9H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRXRUJGIHDGMFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-dichlorophenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]butanamide

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